molecular formula C13H13NO3 B2694419 2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid CAS No. 2248769-01-7

2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid

Cat. No.: B2694419
CAS No.: 2248769-01-7
M. Wt: 231.251
InChI Key: WYUKBOBRZXGBPI-UHFFFAOYSA-N
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Description

2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid is a synthetically versatile chemical scaffold designed for research and development, particularly in medicinal chemistry and drug discovery. Compounds based on the 3,4-dihydroisoquinoline structure are recognized for their significant biological activities and are frequently explored as key intermediates in pharmaceutical development . The dihydroisoquinoline core is a privileged structure in drug discovery, with documented derivatives exhibiting a range of pharmacological activities, including free-radical scavenging and potential applications in oxidative-stress-related diseases . Specifically, the 2-prop-2-enoyl (acryloyl) group is a critical functional moiety found in potent, targeted covalent inhibitors. Patent literature reveals that molecules containing a "2-prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl" substructure are advanced inhibitors of Bruton's Tyrosine Kinase (BTK), a key target in autoimmune diseases and certain cancers . The 6-carboxylic acid group on the isoquinoline ring provides a handle for further synthetic modification, allowing researchers to create amide or ester derivatives to fine-tune the properties of lead compounds . This combination of features makes this compound a high-value building block for constructing complex molecules aimed at novel therapeutic targets. This product is intended for research purposes as a chemical intermediate or a standard for analytical studies. It is supplied with a guaranteed high level of purity and consistency. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-12(15)14-6-5-9-7-10(13(16)17)3-4-11(9)8-14/h2-4,7H,1,5-6,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUKBOBRZXGBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2=C(C1)C=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aldehyde with an amine to form an imine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Structural Similarities and Differences

The table below compares 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid with structurally related dihydroisoquinoline derivatives from the evidence:

Compound Name / ID (from Evidence) Substituents at Position 2 Substituents at Position 6/Other Positions Key Features
Target Compound Propenoyl (acryloyl) Carboxylic acid α,β-unsaturated ketone; hydrophilic acid
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate (6d, Ev1) Ethyl carboxylate 6,7-Dimethoxy, 1-methyl Lipophilic ester; electron-rich methoxy
N-Phenylcarboxamide derivative (6f, Ev1) Phenylcarboxamide 6,7-Dimethoxy, 1-methyl Hydrogen-bonding amide; moderate polarity
(S)-2-((3,3-Dimethyl-dihydroisoquinolin-1-yl)amino)propanoic acid (Ev2) Amino acid (propanoic acid) 3,3-Dimethyl Chiral center; zwitterionic potential
6-(Propan-2-yl)-dihydroisoquinoline (Ev3) Fused dioxolane ring Isopropyl Fused ring system; increased rigidity

Key Observations :

  • Propenoyl vs.
  • Carboxylic Acid vs. Amino Acid: Unlike the zwitterionic amino acid derivatives in , the target’s carboxylic acid enhances acidity (pKa ~4-5) without amine-mediated basicity, impacting solubility and ionic interactions .
  • Fused Rings (Ev3): The dioxolane-fused dihydroisoquinoline in exhibits greater structural rigidity, which may reduce conformational flexibility compared to the target compound’s propenoyl side chain .

Physicochemical Properties

  • Solubility: The carboxylic acid group in the target compound increases aqueous solubility relative to esters (6d, logP ~2.5–3.0) or isopropyl-substituted analogs (Ev3, logP ~3.5). However, it remains less soluble than zwitterionic amino acid derivatives (Ev2) at physiological pH .
  • Reactivity: The α,β-unsaturated ketone in the propenoyl group enables nucleophilic attacks (e.g., thiol-Michael addition), a feature absent in saturated or amide-linked analogs .

Biological Activity

2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that elucidate its biological significance.

Chemical Structure and Properties

The compound features a 3,4-dihydroisoquinoline backbone with an enoyl substituent at the 2-position and a carboxylic acid group at the 6-position. This structural arrangement is crucial for its biological activity, particularly in interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antioxidant Activity : The compound has shown potential in reducing oxidative stress by scavenging free radicals.
  • Neuroprotective Effects : Studies suggest that it may protect neuronal cells from apoptosis, making it a candidate for neurodegenerative disease treatment.
  • Inhibition of Enzymatic Activity : It has been identified as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), enzymes implicated in neurodegenerative disorders.

The mechanisms through which this compound exerts its effects are multifaceted:

  • Enzyme Inhibition : The compound binds to the active sites of AChE and MAOs, leading to decreased breakdown of neurotransmitters like acetylcholine, which is beneficial in conditions such as Alzheimer’s disease.
  • Cell Signaling Modulation : It may influence pathways related to cell survival and apoptosis by interacting with various signaling molecules.
  • Antioxidant Mechanism : By reducing reactive oxygen species (ROS), it mitigates oxidative damage in cells.

In Vitro Studies

A study evaluated the compound's efficacy against AChE and MAO-B:

CompoundIC50 (µM)Target Enzyme
2-Propenoyl Isoquinoline0.28AChE
2-Propenoyl Isoquinoline0.34hAChE
2-Propenoyl Isoquinoline2.81hMAO-B

These results indicate significant inhibitory activity, suggesting its potential therapeutic use in treating cognitive disorders.

Neuroprotective Studies

In cellular models (PC12 cells), the compound demonstrated:

  • No cytotoxicity at concentrations below 12.5 µM.
  • Protection against oxidative stress , enhancing cell viability under induced stress conditions.

Animal Studies

Acute toxicity studies in mice showed that even at high doses (up to 2500 mg/kg), the compound did not exhibit significant toxicity, indicating a favorable safety profile for further development.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization and acylation steps. For example, analogous compounds like 2-Cbz-6-chloro-3,4-dihydroisoquinoline derivatives require precise control of temperature, solvent polarity, and protecting group strategies (e.g., Cbz groups) to avoid side reactions . Purification via column chromatography or recrystallization is critical for yield optimization. Reaction monitoring using TLC or HPLC ensures intermediate stability .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize the compound’s structure?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for dihydroisoquinoline ring protons (δ 2.5–4.0 ppm) and acryloyl group signals (δ 5.5–7.0 ppm). Compare with PubChem data for structurally similar compounds (e.g., 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid) to validate assignments .
  • MS : High-resolution ESI-MS can confirm molecular weight (e.g., expected [M+H]+ peak at m/z 260.28) and fragmentation patterns.
  • IR : Identify carbonyl stretches (1700–1750 cm1^{-1}) and aromatic C-H bends (700–900 cm1^{-1}) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA guidelines (29 CFR 1910.1020) for exposure control, including fume hood use, PPE (gloves, lab coats), and air sampling to monitor airborne concentrations. Emergency procedures should address skin/eye contact (flush with water) and inhalation (fresh air ventilation) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological activity?

  • Methodological Answer : Use quantum chemical calculations (e.g., Gaussian software) to simulate reaction pathways and transition states. For bioactivity prediction, dock the compound into target protein structures (e.g., enzymes) using AutoDock Vina, focusing on acryloyl group interactions. ICReDD’s integrated computational-experimental workflows can prioritize synthetic routes with minimal trial-and-error .

Q. What experimental design strategies resolve contradictions in reported bioactivity data (e.g., varying IC50_{50} values)?

  • Methodological Answer :

  • Factorial Design : Test variables (concentration, pH, temperature) systematically to identify confounding factors. For example, a 2k^k factorial design can isolate the effect of solvent polarity on enzyme inhibition .
  • Control Experiments : Include positive/negative controls (e.g., known inhibitors) to validate assay reproducibility.
  • Data Normalization : Use relative activity metrics (e.g., % inhibition vs. baseline) to account for batch-to-batch variability .

Q. How can reactor design and process control improve scalability for derivatives of this compound?

  • Methodological Answer : Apply membrane separation technologies (e.g., nanofiltration) to isolate intermediates during continuous flow synthesis. Optimize residence time and mixing efficiency using CFD simulations. Classify the process under CRDC subclass RDF2050112 (reaction fundamentals and reactor design) to align with industrial R&D standards .

Data Contradiction Analysis

Example : Discrepancies in reported solubility (e.g., DMSO vs. aqueous buffers).

  • Resolution :
    • Method : Use Hansen solubility parameters (HSPiP software) to model solvent compatibility.
    • Experimental : Conduct phase diagrams under controlled humidity/temperature.
    • Reference : Compare with structurally related compounds (e.g., 2-oxo-6-(propan-2-yl)quinoline derivatives) to identify trends in hydrophilicity .

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